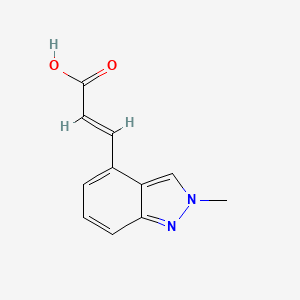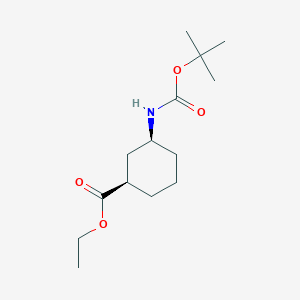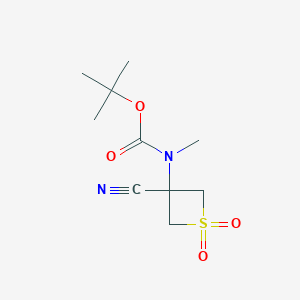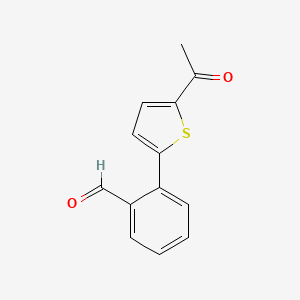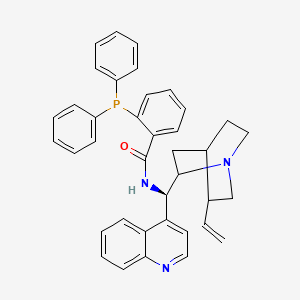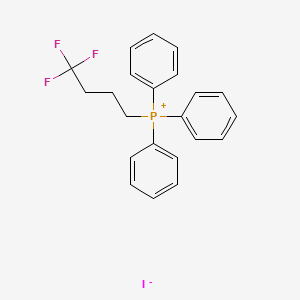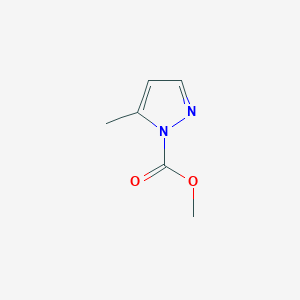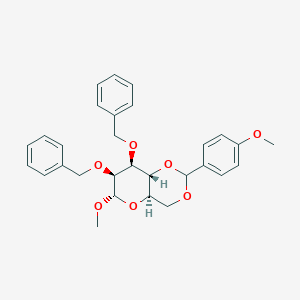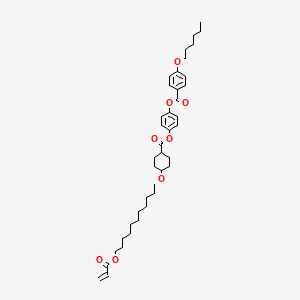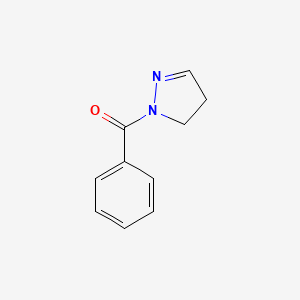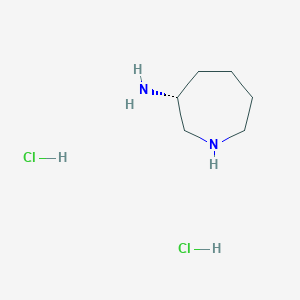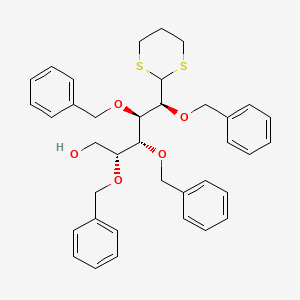
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol is a complex organic compound that features multiple functional groups, including benzyloxy groups and a dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol typically involves multiple steps:
Formation of the Dithiane Moiety: The dithiane group can be introduced via the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.
Coupling Reactions: The protected intermediates are then coupled using appropriate reagents to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dithiane moiety can be reduced to form a thiol or a hydrocarbon.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Thiol derivatives, hydrocarbons.
Substitution: Various substituted benzyloxy derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving dithiane and benzyloxy groups.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a drug candidate or as a precursor to pharmacologically active compounds.
- Explored for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its benzyloxy and dithiane groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)pentan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)hexan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)butan-1-ol
Uniqueness:
- The presence of the dithiane moiety in (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol distinguishes it from other similar compounds.
- The specific stereochemistry of the compound contributes to its unique reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C37H42O5S2 |
|---|---|
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-5-(1,3-dithian-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C37H42O5S2/c38-24-33(39-25-29-14-5-1-6-15-29)34(40-26-30-16-7-2-8-17-30)35(41-27-31-18-9-3-10-19-31)36(37-43-22-13-23-44-37)42-28-32-20-11-4-12-21-32/h1-12,14-21,33-38H,13,22-28H2/t33-,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
FWEOVDIWFQGEAQ-ACYSOYCRSA-N |
Isomerische SMILES |
C1CSC(SC1)[C@H]([C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1CSC(SC1)C(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


